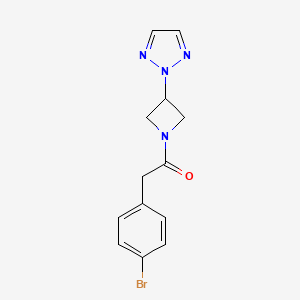

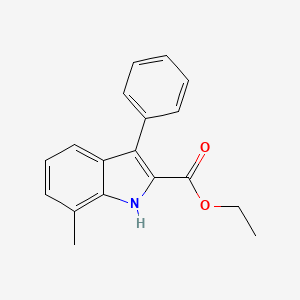

ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

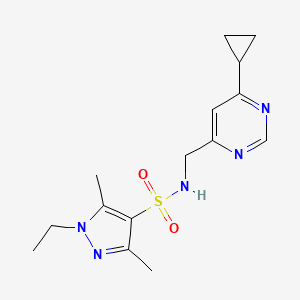

Ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .

Molecular Structure Analysis

The molecular formula of ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate is C18H17NO2 . The structure of indole derivatives is characterized by a benzopyrrole nucleus, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature .科学的研究の応用

Synthesis and Properties

Synthesis of Ethyl 1-Aryl-5-Methyl-4-[1-(Phenylhydrazinylidene)ethyl]-1H-Pyrazole-3-Carboxylates

- This research demonstrates the conversion of Ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates with phenylhydrazine, leading to ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates, and then further conversion to other derivatives. It highlights a pathway for synthesizing complex compounds using ethyl indole derivatives (Potopnyk, Matiichuk, & Obushak, 2017).

Mechanisms of Cyclisation of Indolo Oxime Ethers

- This study investigates the cyclization of a series of ethyl 3′-phenyl-4′,6′-dimethoxyindol-7′-yl-2-(hydroxyimino)acetates, exploring the mechanism for forming ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates. It sheds light on the chemical behavior and synthesis of complex indole-based structures (Clayton, Black, & Harper, 2008).

Biological Activities

Synthesis and Anti-Hepatitis B Virus Activities of Ethyl 5-Hydroxy-1H-Indole-3-Carboxylates

- This research focused on designing and synthesizing a series of ethyl 5-hydroxyindole-3-carboxylates and evaluating their anti-HBV activities. Among them, specific compounds displayed significant anti-HBV activity, showcasing the potential therapeutic applications of these derivatives (Zhao, Zhao, Chai, & Gong, 2006).

Synthesis and Antiviral Activity of Ethyl 1,2-Dimethyl-5-Hydroxy-1H-Indole-3-Carboxylates and Their Derivatives

- This study involves the synthesis of new ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and their derivatives, including testing against influenza A and other viruses. It highlights the chemical versatility of ethyl indole derivatives in developing potential antiviral agents (Ivashchenko et al., 2014).

Chemical Transformations and Applications

Thiocyanation of Indoles

- The treatment of ethyl indole-2-carboxylate with thiocyanogen in acetic acid, producing 3-thiocyanatoindoles, is detailed in this research. It provides insights into the functionalization of indole derivatives for various chemical applications (Tamura, Kwon, Chun, & Ikeda, 1978).

Synthesis of 3-Pyrrol-3′-Yloxindoles with a Carbamate Function

- This paper discusses the synthesis of ethyl 5-{3(4)-[(methoxycarbonyl)amino]phenyl}-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylates, highlighting the versatility of indole derivatives in forming complex organic structures (Velikorodov, Kuanchalieva, & Ionova, 2011).

将来の方向性

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis, chemical reactivity, mechanism of action, and safety profile of ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate. This could lead to the development of new drugs and therapies.

特性

IUPAC Name |

ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-3-21-18(20)17-15(13-9-5-4-6-10-13)14-11-7-8-12(2)16(14)19-17/h4-11,19H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHVTEWLKANJGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2N1)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-[2-(ethylsulfanyl)cyclopentyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2812968.png)

![N-(3-methoxybenzyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2812970.png)

![1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2812976.png)

![2-(2-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one dihydrochloride](/img/structure/B2812978.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2812983.png)